molecular formula C12H19N3O3S B8788778 Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- CAS No. 1784-16-3

Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-

Cat. No.: B8788778
CAS No.: 1784-16-3
M. Wt: 285.36 g/mol
InChI Key: VZARKMIVYCQLLB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is an organic compound with the molecular formula C12H19N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 4-nitrobenzenesulfonamide with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

Uniqueness

Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in research and industry.

Properties

CAS No.

1784-16-3

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10,13H2

InChI Key

VZARKMIVYCQLLB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anilines with other sidechains will be readily prepared by a person having ordinary skill in the art having regard to that skill and this disclosure, and will be usable in the syntheses of Reaction Scheme 4. For example, diethyl (4-nitrobenzyl)phosphonate was reacted in a Wittig reaction with pyridin-3-carboxaldehyde and the resulting 3-(4-nitrostyryl)pyridine hydrogenated to give 4-[2-(pyridin-3-yl)ethyl]benzenamine, used to synthesize compound 99A, and the anilines used to synthesize compounds 97A and 98A were similarly prepared; 4-nitrobenzaldehyde was reacted with glyoxal and ammonia to give 2-(4-nitrophenyl)-1H-imidazole, which was N-methylated with methyl iodide and then reduced with stannous chloride to give 4-(1-methyl-1H-imidazol-2-yl)benzenamine, used to synthesize compound 106A; 2-fluoro-4-nitrobenzoic acid was converted to the corresponding benzoyl chloride with oxalyl chloride, then reacted with 3-(morpholin-4-yl)propan-1-amine and reduced to give 4-amino-2-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide, used to synthesize compound 50A; and 4-nitrobenzenesulfonyl chloride was reacted with 2-(morpholin-4-yl)ethan-1-amine and then reduced with stannous chloride to give 4-amino-N[2-(morpholin-4-yl)ethyl]benzenesulfonamide, used to synthesize compound 128A.
[Compound]
Name
compound 50A
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0 (± 1) mol
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reactant
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[Compound]
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stannous chloride
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Synthesis routes and methods II

Procedure details

N-(2-Morpholin-4-yl-ethyl)-4-nitro-benzenesulfonamide (0.14 g, 0.45 mmol) was suspended in a 5:1 mixture of ethanol and water (3 ml). To this solution was added iron powder (0.13 g, 2.25 mmol) followed by saturated ammonium chloride solution (0.1 ml) and the mixture was stirred at room temperature for 18 hours. After this time, the reaction mixture was filtered through a pad of celite, the celite was washed with ethanol (10 ml) and ethyl acetate (50 ml) and the solution was concentrated under vacuum. The resulting residue was partitioned between DCM (50 ml) and water (20 ml), the organic layer was separated, dried with MgSO4, filtered and concentrated to afford the title compound (0.1 g, 78% yield) as a brown solid. Tr=0.35 min, m/z (ES+) (M+H)+ 285.
Quantity
0.14 g
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reactant
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reactant
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3 mL
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solvent
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0.1 mL
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Quantity
0.13 g
Type
catalyst
Reaction Step Three
Yield
78%

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